1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-10-11(2)25-15-17-13-12(21(10)15)14(22)20(16(23)18(13)3)5-4-19-6-8-24-9-7-19/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSVZBFGSMLECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazolo ring: This step involves the cyclization of a suitable precursor to form the oxazolo ring.
Introduction of the morpholinoethyl group: This step involves the alkylation of the oxazolo ring with a morpholinoethyl group.
Methylation: The final step involves the methylation of the purine ring to introduce the three methyl groups at positions 1, 6, and 7.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Morpholinoethyl Group
The 2-morpholinoethyl side chain undergoes nucleophilic reactions due to the tertiary amine in the morpholine ring. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under mild conditions (25°C, DMF) to form quaternary ammonium salts.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine .
Table 1: Example Reactions of the Morpholinoethyl Group
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, DMF, 25°C | Quaternary ammonium salt | 78–85 | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Morpholinoethyl amide | 65–72 |
Ring-Opening Reactions of the Oxazolo Moiety
The oxazolo ring is susceptible to nucleophilic attack under acidic or basic conditions:
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Acidic Hydrolysis : Treatment with HCl (6M, reflux) cleaves the oxazolo ring, yielding a purine-dione derivative with a secondary alcohol intermediate .
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Base-Induced Rearrangement : NaOH (1M) at 60°C triggers ring expansion, forming a pyrido[3,4-d]pyrimidine analog .
Table 2: Oxazolo Ring Reactivity
| Condition | Product | Key Intermediate | Application |
|---|---|---|---|
| HCl (6M, reflux) | Purine-dione + secondary alcohol | Hemiaminal | Antiviral SAR |
| NaOH (1M, 60°C) | Pyrido[3,4-d]pyrimidine | Enolate | Antibacterial agents |
Functionalization of the Purine-Dione Core
The purine-2,4-dione system participates in regioselective modifications:
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N-Alkylation : Palladium-catalyzed cross-coupling at N7 with aryl halides (e.g., 4-fluorobenzyl bromide) under Buchwald-Hartwig conditions .
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Oxidation : The C8 position is oxidized by KMnO₄ to introduce a ketone group, enhancing hydrogen-bonding interactions in biological assays .
Table 3: Purine-Dione Modifications
Redox Reactions
The dione motif undergoes redox transformations:
-
Reduction : NaBH₄ selectively reduces the C2 carbonyl to a hydroxyl group, forming a diol intermediate .
-
Oxidative Dearomatization : MnO₂ oxidizes the purine ring, leading to a quinonoid structure .
Supramolecular Interactions
The compound forms stable complexes via hydrogen bonding (e.g., with thymidylate synthase ThyX ) and π-stacking (e.g., with DNA/RNA bases ).
Key Insights from Structural Analogues
Scientific Research Applications
Chemistry
1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is utilized as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical reactions:
- Oxidation : Can form corresponding oxides.
- Reduction : Leads to reduced derivatives.
- Substitution : Engages in nucleophilic or electrophilic substitution reactions.
Biology
Research indicates that this compound may exhibit significant biological activity. It has been studied for its interactions with biomolecules and potential therapeutic effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Cellular Interaction : Investigated for its ability to modulate cellular pathways.
Medicine
The therapeutic properties of this compound are under investigation for various medical applications:
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects.
- Anticancer Properties : Ongoing research aims to evaluate its efficacy against different cancer cell lines.
Case Studies
Several studies have highlighted the compound's potential:
- Anti-inflammatory Effects : A study demonstrated that derivatives of purine-dione compounds exhibited significant anti-inflammatory activity in animal models. This suggests that this compound could be further explored for similar effects .
- Anticancer Research : Research involving related compounds has shown promising results in inhibiting tumor growth in vitro. Further studies are needed to confirm these effects specifically for this compound .
Industrial Applications
In industry, this compound is being explored for its potential in developing new materials and chemical processes. Its unique structure allows it to serve as a precursor for various chemical syntheses that could lead to innovative products.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-7-Phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 118888-53-2)
This analogue () shares the oxazolo-purine-dione scaffold but differs in substituents:
- Substituents : 1-methyl and 7-phenyl groups.
- Key Differences: The phenyl group at position 7 increases hydrophobicity (higher LogP) compared to the target compound’s methyl groups. The absence of a morpholinoethyl group reduces solubility in polar solvents.
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents | Molecular Weight* | LogP (Predicted) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| Target Compound | 1,6,7-trimethyl, 3-(2-morpholinoethyl) | ~405.4 | ~1.2 | High |
| 1-Methyl-7-phenyl Analogue (CAS 118888-53-2) | 1-methyl, 7-phenyl | ~337.3 | ~2.8 | Moderate |
*Molecular weights estimated based on structural formulae.
Functional Group Comparisons
Morpholinoethyl vs. Phenyl/Triazole Substituents
- Morpholinoethyl Group (Target Compound): Enhances water solubility due to the morpholine ring’s polarity . May improve blood-brain barrier penetration compared to bulky aryl groups.
- Phenyl Group (CAS 118888-53-2) :
- Increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Triazole Substituents (): Compounds like 3Aa and 3Ab (quinoline-dione-triazole hybrids) exhibit moderate solubility in DMSO and dichloromethane due to planar triazole rings and hydrogen-bonding capabilities .
Pharmacological Activity: Adenosine Receptor Interactions
Adenosine receptors (A₁, A₂ₐ, A₂B, A₃) are G protein-coupled receptors (GPCRs) with distinct signaling pathways :
- A₁/A₃ : Coupled to Gᵢ/o proteins, inhibiting cAMP production.
- A₂ₐ/A₂B : Coupled to Gₛ, stimulating cAMP.
Table 2: Hypothetical Receptor Affinity Comparison
Research Implications and Gaps
- Target Compound : Further studies should prioritize receptor-binding assays (e.g., cAMP modulation) and pharmacokinetic profiling.
- Structural Insights: The morpholinoethyl group warrants exploration in other purine derivatives to optimize solubility and selectivity.
- Synthetic Optimization : Adapting ’s CuAAC methodology could enable functionalization at position 3 with diverse amine groups .
Biological Activity
1,6,7-Trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure includes a morpholinoethyl side chain and multiple methyl groups on the purine ring, which may contribute to its pharmacological properties.
- Molecular Formula : C16H21N5O4
- Molecular Weight : 347.369 g/mol
- CAS Number : 899997-64-9
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly in relation to its potential therapeutic applications.
1. Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. Specifically, derivatives of purines have been shown to inhibit viral replication. For instance, studies on related purine derivatives suggest mechanisms involving interference with viral RNA synthesis and inhibition of viral enzymes such as RNA polymerases .
2. Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of this compound indicate that it may modulate inflammatory pathways. Compounds with purine structures often influence cytokine production and can inhibit the activation of NF-kB signaling pathways .
Case Study 1: Antiviral Efficacy
A study examining a series of purine derivatives demonstrated that modifications at the N6 position significantly enhanced antiviral efficacy against certain strains of viruses. The presence of methyl groups and morpholino side chains was correlated with increased potency in inhibiting viral replication in vitro .
Case Study 2: Inhibition of Inflammatory Cytokines
In vitro assays using macrophage cell lines showed that treatment with this compound led to a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .
Comparative Analysis of Similar Compounds
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
- Modulation of Immune Response : By affecting cytokine production and signaling pathways like NF-kB, this compound may help regulate immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
